2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
CAS No.: 2034323-60-7
Cat. No.: VC5969202
Molecular Formula: C18H17ClFN3OS
Molecular Weight: 377.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034323-60-7 |
|---|---|
| Molecular Formula | C18H17ClFN3OS |
| Molecular Weight | 377.86 |
| IUPAC Name | 2-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C18H17ClFN3OS/c1-11-17(16-4-3-9-25-16)12(2)23(22-11)8-7-21-18(24)14-6-5-13(20)10-15(14)19/h3-6,9-10H,7-8H2,1-2H3,(H,21,24) |
| Standard InChI Key | MXIWGGAUUPDAOO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide, reflects its multicomponent architecture. Key structural elements include:
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Benzamide backbone: Substituted with chlorine at position 2 and fluorine at position 4, enhancing electrophilicity and binding potential.
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Pyrazole-thiophene hybrid: A 3,5-dimethylpyrazole ring fused to a thiophene group at position 4, contributing to planar rigidity and π-π stacking interactions .
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Ethyl linker: Connects the benzamide and pyrazole-thiophene units, optimizing spatial orientation for target engagement.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClFN₃OS |
| Molecular Weight | 377.86 g/mol |
| CAS Registry | 2034323-60-7 |
| InChI Key | MXIWGGAUUPDAOO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CC=CS3 |
The presence of chlorine and fluorine atoms introduces electronegative centers, potentially improving metabolic stability and membrane permeability compared to non-halogenated analogs .
Synthesis and Characterization
Synthetic Pathways
Patent IL238044A outlines methodologies for analogous pyrazole-benzonitrile intermediates, providing a template for this compound’s synthesis . A plausible route involves:
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Pyrazole-thiophene assembly: Condensation of thiophene-2-carbaldehyde with hydrazine derivatives to form the pyrazole core, followed by alkylation to introduce the ethylamine linker .
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Benzamide coupling: Reaction of 2-chloro-4-fluorobenzoic acid with the pyrazole-ethylamine intermediate via carbodiimide-mediated amidation.
Critical intermediates include 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole and 2-chloro-4-fluorobenzoyl chloride, both characterized by NMR and mass spectrometry .
Analytical Validation
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm substituent positions through characteristic shifts:
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Thiophene protons: δ 7.2–7.4 ppm (multiplet).
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Pyrazole methyl groups: δ 2.1–2.3 ppm (singlets).
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Benzamide aromatic protons: δ 7.5–8.1 ppm (doublets).
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High-Performance Liquid Chromatography (HPLC): Purity >95% achieved using C18 columns with acetonitrile/water gradients.
Biological Activity and Mechanistic Insights
Though direct bioactivity data for this compound are unavailable, structurally related benzamide-pyrazole hybrids exhibit diverse pharmacological effects:
Antimicrobial Activity
Thiophene-containing compounds show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis. Fluorine substitution improves pharmacokinetic profiles by reducing cytochrome P450-mediated metabolism.
Central Nervous System (CNS) Targets
The ethyl linker and aromatic systems suggest possible blood-brain barrier penetration. Analogous compounds modulate serotonin receptors (e.g., 5-HT₃ antagonism), implicating potential applications in nausea or anxiety disorders .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity of Related Compounds
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | EGFR | 12 nM | |
| N-(Pyrazolylethyl)benzamide | 5-HT₃ Receptor | 45 nM | |
| Thiophene-pyrazole hybrids | S. aureus | 2 µg/mL |
This compound’s dual halogenation may confer superior target selectivity compared to mono-halogenated analogs, though in vitro validation is required.
Future Research Directions
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Target Identification: High-throughput screening against kinase and GPCR panels to elucidate primary mechanisms.
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ADMET Profiling: Assessment of solubility, plasma protein binding, and hepatotoxicity using in silico models (e.g., SwissADME).
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In Vivo Efficacy: Xenograft models for oncology applications or murine infection models for antimicrobial testing.
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